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molecular formula C22H13Br B8667822 3-(3-Bromophenyl)fluoranthene

3-(3-Bromophenyl)fluoranthene

Cat. No. B8667822
M. Wt: 357.2 g/mol
InChI Key: MNJMBVHRXXIFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08941099B2

Procedure details

18.18 g (81.3 mmol) of 3-fluorantheneboronic acid, 22.99 g (81.3 mmol) of 3-bromoiodobenzene, 4.70 g (4.10 mmol) of tetrakis(triphenylphosphine)palladium (0), 80 ml of toluene, 80 ml of dimethoxyethane and 123 g of a 2M sodium carbonate aqueous solution were combined under argon atmosphere, and the mixture was stirred for 8 hours with refluxing and heating. After finishing the reaction, water was added to the reaction mixture, and the mixture was stirred at room temperature for one hour. Methanol was added thereto, and a solid matter was obtained by filtering, and it was refined by silica gel chromatography to obtain 20.43 g (yield: 70.4%) of 3-(3-bromophenyl)fluoranthene.
Quantity
18.18 g
Type
reactant
Reaction Step One
Quantity
22.99 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.7 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1[C:15]2=[C:16]3[C:8]([C:9]4[C:14]2=[CH:13][CH:12]=[CH:11][CH:10]=4)=[CH:7][CH:6]=[CH:5][C:4]3=[C:3](B(O)O)[CH:2]=1.[Br:20][C:21]1[CH:22]=[C:23](I)[CH:24]=[CH:25][CH:26]=1.C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.O.C(COC)OC>[Br:20][C:21]1[CH:22]=[C:23]([C:5]2[CH:6]=[CH:7][C:8]3[C:9]4[C:14]([C:15]5[C:16]=3[C:4]=2[CH:3]=[CH:2][CH:1]=5)=[CH:13][CH:12]=[CH:11][CH:10]=4)[CH:24]=[CH:25][CH:26]=1 |f:3.4.5,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
18.18 g
Type
reactant
Smiles
C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)B(O)O
Step Two
Name
Quantity
22.99 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)I
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
4.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a solid matter was obtained
FILTRATION
Type
FILTRATION
Details
by filtering

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1C=CC=2C3=CC=CC=C3C3=CC=CC1C23
Measurements
Type Value Analysis
AMOUNT: MASS 20.43 g
YIELD: PERCENTYIELD 70.4%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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